1-Fenylo-1-etylo-aminopropan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing β-methylphenethylamine involves the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) in pure anhydrous ethanol containing three equivalents of hydrochloric acid. The product is then extracted as the hydrochloride salt .
Industrial Production Methods
Industrial production methods for β-methylphenethylamine are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
β-Methylphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenethylamine derivatives.
Scientific Research Applications
β-Methylphenethylamine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules in medicinal chemistry.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its stimulant properties and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of β-methylphenethylamine involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to the regulation of monoamine neurotransmission, resulting in stimulant effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares a similar structure and stimulant properties but differs in the position of the methyl group.
Phenethylamine: The parent compound of β-methylphenethylamine, with a simpler structure and less potent stimulant effects.
N-Methylphenethylamine: An endogenous trace amine in humans with similar activities on TAAR1.
Uniqueness
β-Methylphenethylamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to its analogs. Its ability to act as a TAAR1 agonist and its relatively higher bronchodilating power compared to amphetamine make it a compound of interest in medicinal chemistry .
Properties
CAS No. |
104177-98-2 |
---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
3-phenylpentan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3 |
InChI Key |
WRGJOKNIPZFMKU-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C)N |
Synonyms |
Phenethylamine, -bta--ethyl--alpha--methyl- (6CI) |
Origin of Product |
United States |
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